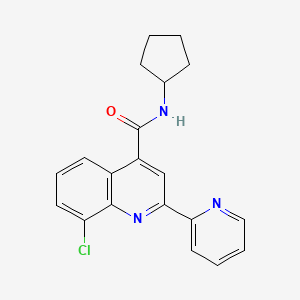

![molecular formula C16H25NO2S B4585636 1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)

1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine involves multi-step chemical processes, including the formation of sulfonamide functionalities and piperidine moieties. For instance, derivatives have been synthesized from aralkyl/aryl carboxylic acids through a series of reactions culminating in the formation of sulfonamide-piperidine structures. These compounds have been structurally elucidated using spectral data including IR, 1H-NMR, and EI-MS techniques (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds reveals intricate arrangements of atoms and bonds, contributing to their chemical behavior. For example, single crystal X-ray diffraction methods have been used to confirm the structures of synthesized compounds, providing detailed insights into their molecular geometry and confirming the presence of specific functional groups (A. Ramazani et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential applications. For instance, the sulfonamide group can undergo aminolysis with different amines, leading to the formation of new sulfonamide derivatives with significant yields. Such reactions demonstrate the chemical versatility of the sulfonamide moiety in synthesizing compounds with varied biological activities (Luo Yan et al., 2006).

Physical Properties Analysis

The physical properties of 1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Single crystal X-ray diffraction studies offer detailed information on the crystal packing and hydrogen bonding patterns, which are essential for the material's physical characteristics (K. Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. Studies involving the synthesis and transformation of cyclic sulfonamides into cyclic sulfoximines illustrate the chemical properties and potential utility of the sulfonamide group in organic synthesis (Wenchao Ye et al., 2014).

Aplicaciones Científicas De Investigación

Antibacterial Evaluation of Piperidine Derivatives

Piperidine derivatives, including those with sulfonyl functionalities, have been synthesized and evaluated for their antibacterial properties. Aziz‐ur‐Rehman et al. (2017) synthesized a series of 1,3,4-oxadiazole derivatives with sulfamoyl and piperidine functionalities. These compounds exhibited significant antibacterial activity, suggesting that similar compounds, such as "1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine," could also have potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Application in NMR Spectroscopy

The study of six-membered saturated heterocycles, including piperidine derivatives, using NMR spectroscopy can lead to the determination of stereochemistry in organic compounds. Buděšínský et al. (2014) demonstrated how experimental and calculated NMR chemical shifts can be used to determine the configuration of six-membered saturated heterocycles and their oxidation products. This suggests that "1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine" could be studied using similar methods to understand its structural properties in detail (Buděšínský et al., 2014).

Ruthenium-catalyzed Meta Sulfonation

Ruthenium-catalyzed sulfonation of aromatic compounds, as studied by Saidi et al. (2011), highlights the potential for selective catalytic processes involving sulfonyl chlorides and aromatic compounds. Although the study focused on 2-phenylpyridines, the principles could be applied to the sulfonation of piperidine derivatives, indicating potential synthetic applications for "1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine" in complex organic synthesis (Saidi et al., 2011).

Nanofiltration Membrane Development

Research into novel sulfonated thin-film composite nanofiltration membranes by Liu et al. (2012) suggests potential applications for sulfonated compounds in improving water treatment technologies. The incorporation of sulfonated aromatic diamine monomers into thin-film composite membranes demonstrated enhanced water flux and dye rejection capabilities. This indicates that sulfonated piperidine derivatives could be explored for their utility in membrane technologies for environmental purification and water treatment (Liu et al., 2012).

Propiedades

IUPAC Name |

1-(4-butylphenyl)sulfonyl-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-3-4-8-15-9-11-16(12-10-15)20(18,19)17-13-6-5-7-14(17)2/h9-12,14H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIZDIFWNMWAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Butylphenyl)sulfonyl]-2-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)

![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)

![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)

![N-cyclohexyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4585588.png)

![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)

![N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4585639.png)

![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)

![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)